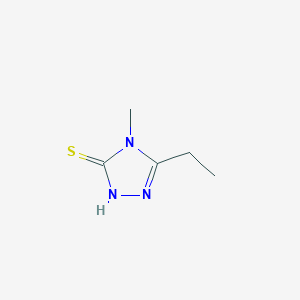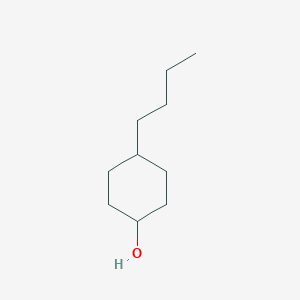
4-Butylcyclohexanol
Overview
Description
4-Butylcyclohexanol is an organic compound with the molecular formula C10H20O. It is a secondary alcohol derived from cyclohexane, where a butyl group is attached to the fourth carbon of the cyclohexane ring. This compound exists as a mixture of cis and trans isomers, which can influence its physical and chemical properties. This compound is known for its applications in various fields, including organic synthesis and fragrance industries.
Mechanism of Action
- The primary target of 4-tert-butylcyclohexanol is not well-documented in the literature. However, it is known to interact with skin receptors and has soothing effects, making it suitable for skincare formulations .
- 4-tert-butylcyclohexanol functions as an emollient and skin-soothing agent . It helps maintain skin hydration and reduces irritation .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butylcyclohexanol can be synthesized through the hydrogenation of 4-butylcyclohexanone. The reduction of 4-butylcyclohexanone can be achieved using different reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an alcoholic solvent like ethanol or methanol at room temperature .
Another method involves the catalytic hydrogenation of 4-butylphenol using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, this compound is often produced by the hydrogenation of 4-butylcyclohexanone using a catalytic system composed of rhodium on a support material like alumina (Al2O3) or silica (SiO2). The reaction is carried out in the presence of hydrogen fluoride (HF) or boron trifluoride (BF3) as co-catalysts .
Chemical Reactions Analysis
Types of Reactions
4-Butylcyclohexanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), sodium hypochlorite (NaOCl)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-Butylcyclohexanone
Reduction: 4-Butylcyclohexane
Substitution: 4-Butylcyclohexyl chloride, 4-Butylcyclohexyl bromide
Scientific Research Applications
4-Butylcyclohexanol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Fragrance Industry: Due to its pleasant odor, it is used in the formulation of perfumes and fragrances.
Biological Studies: It is used in studies related to the metabolism and enzymatic reactions involving secondary alcohols.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
4-Butylcyclohexanol can be compared with other similar compounds, such as:
4-tert-Butylcyclohexanol: Similar in structure but with a tert-butyl group instead of a butyl group.
Cyclohexanol: Lacks the butyl group, making it less hydrophobic and with different reactivity.
4-Butylcyclohexanone: The ketone form of this compound, which is more reactive in oxidation-reduction reactions.
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
IUPAC Name |
4-butylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-9-5-7-10(11)8-6-9/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUANGSLQWFBVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048204 | |
| Record name | 4-Butylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70568-60-4 | |
| Record name | 4-Butylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


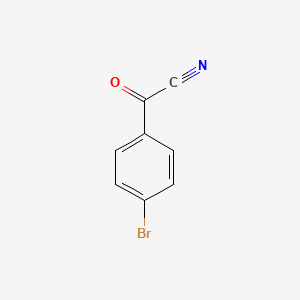
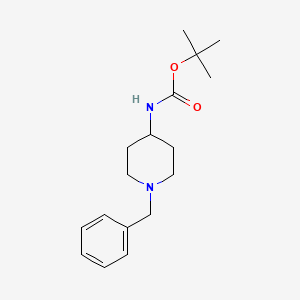
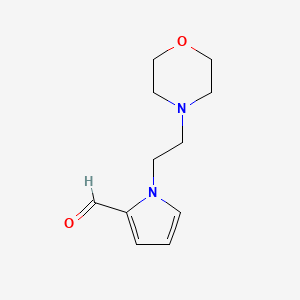
![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)
![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)
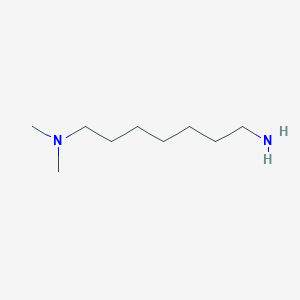
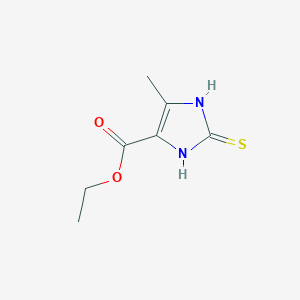
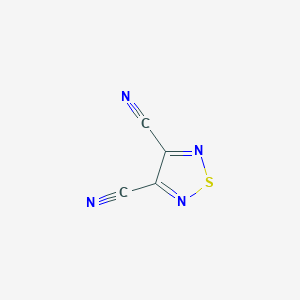
![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)
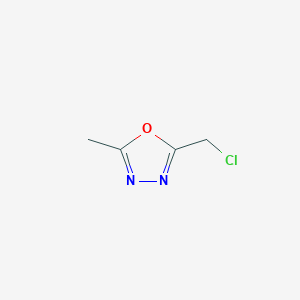
![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)
